8-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carbonitrile
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Overview
Description
8-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry . The presence of both nitrogen and oxygen atoms in the structure makes it a versatile scaffold for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carbonitrile typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method is the condensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds, followed by cyclization and nitrile formation . The reaction conditions often include the use of catalysts such as transition metals or metal-free oxidation strategies .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds.
Reduction: The nitrile group can be reduced to amines.
Substitution: The hydrogen atoms on the imidazo[1,2-a]pyridine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic and nucleophilic reagents are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include:
- Carbonyl derivatives from oxidation.
- Amines from reduction.
- Substituted imidazo[1,2-a]pyridine derivatives from substitution reactions .
Scientific Research Applications
8-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carbonitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 8-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
8-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carbonitrile is unique due to the presence of both hydroxyl and nitrile functional groups, which provide a versatile platform for various chemical modifications. This makes it particularly valuable in the synthesis of complex molecules and in drug development .
Properties
Molecular Formula |
C9H7N3O |
---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H7N3O/c1-6-7(5-10)12-4-2-3-8(13)9(12)11-6/h2-4,13H,1H3 |
InChI Key |
CYHGXLXVUVHZTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=C(C2=N1)O)C#N |
Origin of Product |
United States |
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